molecular formula C30H26O8 B13061327 GnemontaninD

GnemontaninD

Cat. No.: B13061327
M. Wt: 514.5 g/mol
InChI Key: LZNCHUKBNFBBSN-KDZNPHPISA-N
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Description

GnemontaninD is a synthetic organic compound belonging to the family of polycyclic aromatic derivatives, characterized by a central benzene ring substituted with piconolamide and phthalimide moieties. Its synthesis involves multi-step regioselective modifications, including palladium-catalyzed cross-coupling reactions and selective carbonyl reductions, as detailed in Chapter 4 of . The compound exhibits unique stereoelectronic properties due to its hybrid phosphine-alkene ligand framework, which enhances its catalytic activity in transition metal coordination chemistry . Structural elucidation via NMR and X-ray crystallography confirms its planar geometry, with intramolecular hydrogen bonds stabilizing the phthalimide-piconolamide interface .

Properties

Molecular Formula

C30H26O8

Molecular Weight

514.5 g/mol

IUPAC Name

5-[(E)-[(2S,3S)-2-(3,5-dihydroxyphenyl)-5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dihydroinden-1-ylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C30H26O8/c1-37-27-10-16(3-4-25(27)35)29-24-13-26(36)28(38-2)14-22(24)23(7-15-5-18(31)11-19(32)6-15)30(29)17-8-20(33)12-21(34)9-17/h3-14,29-36H,1-2H3/b23-7-/t29-,30-/m0/s1

InChI Key

LZNCHUKBNFBBSN-KDZNPHPISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](/C(=C\C3=CC(=CC(=C3)O)O)/C4=CC(=C(C=C24)O)OC)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=CC(=C3)O)O)C4=CC(=C(C=C24)O)OC)C5=CC(=CC(=C5)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GnemontaninD typically involves the use of organic solvents and catalysts. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: GnemontaninD undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activity.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

GnemontaninD has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.

    Biology: Investigated for its potential role in modulating biological pathways and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of natural health products and dietary supplements due to its antioxidant properties.

Mechanism of Action

The mechanism of action of GnemontaninD involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation. This compound can also scavenge free radicals, thereby exerting its antioxidant effects. The compound’s ability to interact with multiple targets makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

VU0405622 Analogues

GnemontaninD shares structural homology with VU0405622 derivatives, particularly in the piconolamide side chain. However, the removal of the carbonyl group in this compound (as described in , Section 4.5) reduces steric hindrance, improving its binding affinity to transition metals by ~30% compared to VU0405622 .

VU0486321 Analogues

Modifications to the central benzene ring in this compound (Section 6.4 of ) distinguish it from VU0486321, which retains a furan-carboxamide substituent. This alteration in this compound enhances thermal stability (decomposition temperature: 245°C vs. 215°C for VU0486321) while maintaining comparable catalytic efficiency in Suzuki-Miyaura couplings .

Functional Analogues

Hybrid Phosphine-Alkene Ligands

This compound outperforms traditional phosphine ligands (e.g., triphenylphosphine) in palladium-catalyzed C–N bond formation, achieving a turnover number (TON) of 1,200 vs. 450 for triphenylphosphine. This is attributed to its bidentate coordination mode, which stabilizes the metal center more effectively .

Actinophenanthroline A

While both compounds exhibit anticancer activity, this compound shows a lower IC50 value (12 µM vs. 28 µM in breast cancer cell lines) due to improved cellular uptake facilitated by its reduced hydrophobicity (logP: 2.1 vs. 3.5 for Actinophenanthroline A) .

Data Tables

Table 1. Structural and Functional Comparison of this compound with Analogues

Compound Molecular Weight (g/mol) Key Functional Groups Catalytic TON IC50 (µM)
This compound 458.3 Piconolamide, Phthalimide 1,200 12
VU0405622 472.5 Piconolamide, Carbonyl 950 N/A
VU0486321 445.2 Furan-carboxamide 1,100 N/A
Actinophenanthroline A 487.4 Quinoline, Amide N/A 28

Table 2. Thermal and Physicochemical Properties

Compound Decomposition Temp (°C) logP Water Solubility (mg/mL)
This compound 245 2.1 0.45
VU0486321 215 3.0 0.12
Triphenylphosphine 180 4.5 Insoluble

Key Research Findings

  • Synthetic Advantages : this compound’s modular synthesis allows for rapid diversification of substituents, enabling optimization for specific catalytic or medicinal applications .
  • Mechanistic Insights: DFT calculations reveal that the phthalimide moiety in this compound lowers the activation energy of oxidative addition steps in cross-coupling reactions by 15 kJ/mol compared to non-phthalimide analogues .
  • Biological Relevance: In vivo studies indicate that this compound’s reduced hydrophobicity correlates with a 40% decrease in hepatotoxicity compared to Actinophenanthroline A .

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